(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate
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Overview
Description
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The compound features a benzyloxycarbonyl (Cbz) group and a tert-butoxy group, which are often employed as protecting groups in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate typically involves the protection of an amino acid derivative. The process begins with the amino acid, which is first protected by the benzyloxycarbonyl group. This is achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butoxy group. The reaction conditions often involve the use of organic solvents like dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques such as chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups.
Reduction: Catalytic hydrogenation can be used to remove the benzyloxycarbonyl group.
Substitution: The tert-butoxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for acidic hydrolysis; sodium hydroxide (NaOH) for basic hydrolysis.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: The major products are the deprotected amino acid and the corresponding alcohols.
Reduction: The major product is the amino acid with the benzyloxycarbonyl group removed.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through the protection of amino groups. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the tert-butoxy group provides steric hindrance, preventing side reactions. The protection is reversible, allowing for the selective deprotection and subsequent functionalization of the amino group. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methoxy)propanoate: Similar structure but with a methoxy group instead of a tert-butoxy group.
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(ethoxy)propanoate: Similar structure but with an ethoxy group instead of a tert-butoxy group.
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(isopropoxy)propanoate: Similar structure but with an isopropoxy group instead of a tert-butoxy group.
Uniqueness
The uniqueness of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate lies in its combination of the benzyloxycarbonyl and tert-butoxy groups, which provide both protection and steric hindrance. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required.
Properties
IUPAC Name |
methyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAXPCYVVRYQNO-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562393 |
Source
|
Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1872-59-9 |
Source
|
Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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